4-{[1-(naphthalene-1-carbonyl)pyrrolidin-3-yl]oxy}pyridine
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Overview
Description
4-{[1-(naphthalene-1-carbonyl)pyrrolidin-3-yl]oxy}pyridine is a complex organic compound that features a pyridine ring linked to a naphthalene moiety through a pyrrolidine ring
Mechanism of Action
Target of action
The compound contains a naphthalene and a pyrrolidine ring, which are common structures in many biologically active compounds . These structures can interact with various biological targets, but without specific studies, it’s hard to predict the exact targets of this compound.
Biochemical pathways
Again, without specific studies, it’s hard to predict the exact biochemical pathways this compound might affect. Compounds with similar structures have been found to have various biological activities, including antiviral, anti-inflammatory, and anticancer effects .
Pharmacokinetics
The pharmacokinetics of a compound, including its absorption, distribution, metabolism, and excretion (ADME), can be influenced by many factors, including its chemical structure and the properties of the biological system it’s introduced to. For example, the presence of the pyrrolidine ring could potentially influence the compound’s solubility and stability, affecting its absorption and distribution .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[1-(naphthalene-1-carbonyl)pyrrolidin-3-yl]oxy}pyridine typically involves multiple steps, starting with the preparation of the naphthalene-1-carbonyl chloride, which is then reacted with pyrrolidine to form the intermediate 1-(naphthalene-1-carbonyl)pyrrolidine. This intermediate is subsequently reacted with 4-hydroxypyridine under basic conditions to yield the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of high-throughput screening techniques to identify the most efficient catalysts and solvents, as well as the implementation of continuous flow reactors to improve reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-{[1-(naphthalene-1-carbonyl)pyrrolidin-3-yl]oxy}pyridine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing functional groups or to convert double bonds to single bonds.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate or chromium trioxide, reducing agents like sodium borohydride or lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or carboxylic acid derivative, while reduction could produce an alcohol or alkane. Substitution reactions could introduce a wide range of functional groups, depending on the nucleophile used.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, particularly in the development of new materials or catalysts.
Biology: It may serve as a probe or ligand in biochemical assays, helping to elucidate the function of various biological targets.
Medicine: The compound could be investigated for its potential therapeutic properties, such as its ability to interact with specific enzymes or receptors.
Industry: It might be used in the production of specialty chemicals or as an intermediate in the synthesis of pharmaceuticals or agrochemicals.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 4-{[1-(naphthalene-1-carbonyl)pyrrolidin-3-yl]oxy}pyridine include other pyridine derivatives and naphthalene-containing molecules. Examples might include:
- 4-{[1-(naphthalene-1-carbonyl)pyrrolidin-2-yl]oxy}pyridine
- 4-{[1-(naphthalene-1-carbonyl)pyrrolidin-4-yl]oxy}pyridine
- Naphthalene-1-carbonyl-pyrrolidine
Uniqueness
What sets this compound apart from these similar compounds is its specific structural configuration, which can influence its reactivity and interactions with other molecules. This unique structure may confer distinct properties, such as enhanced binding affinity for certain biological targets or improved stability under specific conditions.
Properties
IUPAC Name |
naphthalen-1-yl-(3-pyridin-4-yloxypyrrolidin-1-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O2/c23-20(19-7-3-5-15-4-1-2-6-18(15)19)22-13-10-17(14-22)24-16-8-11-21-12-9-16/h1-9,11-12,17H,10,13-14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XYQSCBBPPPLWCS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=CC=NC=C2)C(=O)C3=CC=CC4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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